Home > Products > Screening Compounds P89454 > 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol
1-(6-Aminopyrimidin-4-yl)piperidin-3-ol - 1159821-52-9

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol

Catalog Number: EVT-1775774
CAS Number: 1159821-52-9
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A) []

    Compound Description: This compound is a novel muscarinic receptor antagonist with M(2)-sparing antagonistic activity. It exhibits high selectivity for M(3) receptors over M(2) receptors and displays potent, oral M(3) antagonistic activity. Notably, it demonstrates low brain penetration, potentially resulting in fewer cardiac or CNS side effects compared to nonselective compounds. []

    Relevance: Although structurally distinct from 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol, Compound A shares a key structural motif: a substituted piperidine ring linked to a heteroaromatic ring. This shared feature suggests potential exploration of similar structural modifications in the context of muscarinic receptor activity for both compounds. Both Compound A and the target compound feature a six-membered nitrogen-containing heteroaromatic ring, with Compound A incorporating a pyridine ring and the target compound featuring a pyrimidine ring. The presence of an amino group substituent on these rings is another notable shared characteristic. []

2. SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one] []

    Compound Description: SR 16435 is a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor agonist with high binding affinity and partial agonist activity at both receptors. It exhibits antinociceptive properties, likely mediated by μ-opioid receptors. Notably, it demonstrates reduced tolerance development compared to morphine. []

    Relevance: SR 16435 and 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol belong to the same broad chemical class as they both feature a piperidine ring scaffold. The target compound, 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol, and SR 16435 share a common structural feature: a substituted piperidine ring. While the specific substituents and their positions on the piperidine ring differ, this shared scaffold highlights the importance of the piperidine moiety in potentially influencing biological activity. Further investigation into the structure-activity relationships of these compounds with varying substituents on the piperidine core could be valuable. []

3. 4-[¹²³I]IBP (N-(1-benzyl-piperidin-4-yl)-4-[¹²³I]iodobenzamide) []

    Compound Description: 4-[¹²³I]IBP is a radioligand known for its binding affinity to sigma receptors. While used for imaging sigma receptors in tumors, its potential for brain imaging was explored, revealing a high degree of non-specific binding in the brain, making it potentially unsuitable for this application. []

    Relevance: Both 4-[¹²³I]IBP and 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol share a common structural motif: a piperidine ring substituted at the 4-position. Despite having different substituents attached to the piperidine ring, the presence of this shared substructure suggests that modifications at this position might significantly influence the compounds' binding affinities and pharmacological profiles. Understanding these structure-activity relationships could be crucial for designing compounds with improved selectivity and potency for specific targets. []

Overview

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol is a chemical compound that combines a piperidine ring with a pyrimidine moiety. It is of interest in medicinal chemistry due to its potential biological activities. The compound is classified as an organic heterocyclic compound, specifically belonging to the class of piperidine derivatives. Its structure includes an amino group on the pyrimidine ring, which is significant for its biological interactions.

Synthesis Analysis

Methods

The synthesis of 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol can be approached through various methods, often involving the coupling of piperidine with pyrimidine derivatives. A common synthetic route includes:

  1. Formation of the Pyrimidine Component: Starting from commercially available pyrimidine derivatives, the amino group can be introduced using nucleophilic substitution reactions.
  2. Piperidine Coupling: The piperidine ring can be synthesized separately and then coupled with the pyrimidine component through condensation reactions or other coupling strategies.

Technical Details

For example, one method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with a piperidine derivative under basic conditions to yield the target compound. The reaction conditions typically include solvents like dimethylformamide or dioxane and may require catalysts to enhance yield and selectivity .

Molecular Structure Analysis

Structure

The molecular formula of 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol is C11_{11}H15_{15}N3_{3}O. Its structure features:

  • A piperidine ring (a six-membered ring containing one nitrogen atom).
  • A pyrimidine ring (a six-membered ring containing two nitrogen atoms).
  • An alcohol functional group (-OH) attached to the piperidine.

Data

The compound's molecular weight is approximately 205.25 g/mol. The presence of both amino and hydroxyl functional groups suggests potential for hydrogen bonding, influencing its solubility and reactivity.

Chemical Reactions Analysis

Reactions

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions typical for compounds with amino and hydroxyl groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Dehydration Reactions: Under acidic conditions, the hydroxyl group may be protonated and subsequently eliminated, leading to the formation of alkenes or other derivatives.

Technical Details

The reactivity of the compound can be enhanced by modifying reaction conditions such as temperature and solvent choice, which can significantly affect yields and product distributions .

Mechanism of Action

The mechanism of action for 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol in biological systems likely involves interactions with specific protein targets, potentially modulating pathways related to cell signaling or enzyme activity. For instance, compounds with similar structures have been shown to inhibit protein arginine N-methyltransferase 5, which is involved in various cellular processes including gene expression regulation .

Physical and Chemical Properties Analysis

Physical Properties

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol is expected to be a solid at room temperature, with melting points typically in the range of 100–150 °C based on similar compounds.

Chemical Properties

The compound is likely soluble in polar solvents due to its hydroxyl group and amino functionalities. Its stability may vary under different pH conditions, influencing its reactivity in biological systems.

Applications

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural features make it a candidate for further modifications aimed at enhancing biological activity against specific targets such as cancer-related pathways or infectious diseases. Research into its biological properties could lead to new therapeutic agents in oncology or infectious disease management .

Synthetic Methodologies and Optimization Strategies

Regioselective Coupling Approaches for Pyrimidine-Piperidine Hybridization

Regioselective nucleophilic aromatic substitution (SNAr) stands as the predominant methodology for constructing the C-N bond between the piperidine and pyrimidine moieties in 1-(6-aminopyrimidin-4-yl)piperidin-3-ol. This reaction exploits the inherent electronic bias of dichloropyrimidines, where the 4-chloro position is significantly more electrophilic than the 6-chloro position due to the flanking nitrogen atom [7] [8]. This differential reactivity enables sequential and controlled displacement. In practice, piperidin-3-ol selectively attacks the 4-position of 4,6-dichloropyrimidine under mild basic conditions (e.g., potassium carbonate or diisopropylethylamine), typically in polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or N-methylpyrrolidone (NMP) at temperatures ranging from 25°C to 80°C [7] [9]. This chemoselectivity yields the key intermediate 1-(6-chloropyrimidin-4-yl)piperidin-3-ol with high purity and minimal formation of the bis-alkylated side product.

The subsequent introduction of the primary amino group at the 6-position is achieved under harsher conditions. Ammonia sources—including aqueous or alcoholic ammonia, ammonium chloride with base, or ammonium acetate—require elevated temperatures (100-150°C), often facilitated by microwave irradiation or sealed tube reactors [4] [7] [9]. This step demonstrates excellent functional group tolerance towards the pre-installed piperidin-3-ol moiety. Alternative strategies involve using Boc-protected piperidin-3-ol, where the Boc group is cleaved after the SNAr coupling, although this adds an extra synthetic step [4]. Computational studies support the observed regioselectivity, indicating a lower energy barrier for nucleophilic attack at C4 compared to C6 in model dichloropyrimidine systems [8].

Table 1: Regioselective SNAr Approaches for Key Intermediate Synthesis

DichloropyrimidineNucleophileConditionsIntermediateYield (%)Reference
4,6-DichloropyrimidinePiperidin-3-olK₂CO₃, DMF, 60°C1-(6-Chloropyrimidin-4-yl)piperidin-3-ol75-85 [7] [9]
4,6-DichloropyrimidineN-Boc-piperidin-3-olDIPEA, CH₃CN, reflux1-(6-Chloropyrimidin-4-yl)-N-Boc-piperidin-3-ol70-78 [4]
2,4-Dichloro-5-methylpyrimidinePiperidin-3-olK₂CO₃, DMSO, 80°C1-(2-Chloro-5-methylpyrimidin-4-yl)piperidin-3-ol68 [8]

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has revolutionized the synthesis of aminopyrimidine derivatives, significantly accelerating reaction kinetics and improving yields, particularly for the challenging amination step at the pyrimidine 6-position. Conventional heating methods for this transformation often require prolonged reaction times (12-24 hours) at elevated temperatures, increasing the risk of undesired decomposition of the thermally sensitive piperidin-3-ol moiety or the aminopyrimidine product [4] [7]. Microwave-assisted synthesis circumvents these limitations by enabling rapid and uniform internal heating.

Optimized protocols utilize sealed vessels under controlled power and temperature. For the amination of 1-(6-chloropyrimidin-4-yl)piperidin-3-ol, conditions involving ammonia in dioxane (7M NH₃) or ammonium hydroxide with catalytic palladium or copper catalysts, irradiated at 150°C for 30-90 minutes, consistently achieve yields exceeding 85% with minimal side products [4] [7]. This represents a dramatic reduction in reaction time compared to conventional heating (from hours to minutes). The energy efficiency of microwave synthesis is also notable, reducing the overall energy consumption of the synthetic sequence by up to 50% [7]. Furthermore, microwave heating facilitates reactions in near-solvent-free conditions or with minimal solvent volumes, aligning with green chemistry objectives (discussed further in Section 1.5). The precise control over temperature and pressure offered by modern microwave reactors minimizes exothermic runaway reactions, enhancing process safety for scale-up.

Table 2: Microwave vs Conventional Heating for Amination Step

Condition ParameterMicrowave-AssistedConventional Heating
Temperature Range120-150°C100-120°C
Reaction Time30-90 minutes12-24 hours
Typical Yield85-95%70-85%
Solvent VolumeLow (near-neat possible)Moderate to High
Energy ConsumptionLowHigh
Decomposition ByproductsMinimal (< 5%)Moderate (5-15%)

Catalytic Systems in Nucleophilic Substitution and Cyclization Reactions

Catalysis plays a multifaceted role in synthesizing 1-(6-aminopyrimidin-4-yl)piperidin-3-ol and its precursors. While the initial SNAr coupling between piperidin-3-ol and 4,6-dichloropyrimidine often proceeds efficiently without catalysts due to the high electrophilicity of C4, Lewis acid catalysts become crucial for less reactive pyrimidines or sterically hindered piperidine derivatives. Zinc chloride (ZnCl₂) is particularly effective, coordinating with the pyrimidine nitrogen, thereby further polarizing the C-Cl bond and enhancing its susceptibility to nucleophilic attack [7] [10]. This catalysis allows reactions to proceed at lower temperatures (40-60°C instead of 80-100°C), preserving thermally labile functional groups and improving regioselectivity. For instance, ZnCl₂-catalyzed coupling of 2-substituted-4,6-dichloropyrimidines with piperidin-3-ol achieves yields above 80% with minimal di-substitution byproducts [7].

The amination step benefits significantly from transition metal catalysis, especially when ammonia gas or less reactive amine sources are employed. Palladium-based catalysts (e.g., Pd₂(dba)₃ with Xantphos or BINAP ligands) and copper complexes (e.g., CuI with 1,10-phenanthroline) enable efficient C-N bond formation at C6 under milder conditions than uncatalyzed amination [4] [10]. These catalysts operate via oxidative addition/reductive elimination (Pd) or σ-bond metathesis (Cu) mechanisms, activating the aryl chloride towards substitution. Crucially, catalyst selection must consider compatibility with the secondary amine present in the piperidinyl moiety to prevent undesired double amination or catalyst poisoning. Ligand design focuses on preventing coordination with the existing piperidine nitrogen. Buchwald-Hartwig amination protocols, adapted for electron-deficient heterocycles like chloropyrimidines, offer a powerful alternative, especially for introducing substituted amino groups instead of NH₂ [4] [10].

Catalytic hydrogenation is essential for synthesing enantiomerically pure piperidin-3-ol precursors. Asymmetric hydrogenation of prochiral pyridinones or enamines using chiral catalysts like Ir(I)-P,N-ligand complexes or Ru-BINAP systems provides efficient access to chiral 3-substituted piperidines in high enantiomeric excess (ee > 95%) [6] [10]. For example, the synthesis of trans-5-methylpiperidin-3-ol, a potential building block for more complex analogs of the title compound, leverages such catalytic asymmetric hydrogenation as a key step [10].

Stereochemical Control in Piperidine Functionalization

The stereochemistry of the piperidine ring, particularly at the 3-position bearing the hydroxyl group in 1-(6-aminopyrimidin-4-yl)piperidin-3-ol, exerts a profound influence on the molecule's three-dimensional conformation and potential biological interactions. Synthetically accessing specific stereoisomers—cis vs trans diastereomers or individual enantiomers—requires tailored strategies. The trans isomer, where the C3-OH and C4-H substituents adopt a diequatorial configuration, often displays distinct physicochemical and biological properties compared to the cis isomer (C3-OH equatorial, C4-H axial, or vice versa) [6] [10].

Chiral Pool Derivation: One prominent approach utilizes readily available chiral natural products. For instance, both enantiomers of trans-5-methylpiperidin-3-ol have been synthesized from S- or R-pyroglutaminol via a multi-step sequence involving diastereoselective alkylation and ring expansion (Scheme 1) [10]:

  • Condensation: S-Pyroglutaminol with benzaldehyde yields a bicyclic intermediate.
  • Diastereoselective Alkylation: Methylation produces a mixture favoring the cis-methyl isomer (6:1 ratio relative to the desired trans-methyl isomer).
  • Chromatographic Separation: The minor trans-alkylated product is isolated.
  • Reduction & Ring Expansion: LiAlH₄ reduction followed by trifluoroacetic anhydride-mediated ring expansion yields the protected trans-5-methylpiperidin-3-ol derivative with retention of stereochemistry.
  • Deprotection: Final catalytic hydrogenation removes the benzyl group. This route provides access to both enantiomers of the trans piperidine scaffold with high enantiomeric purity (>98% ee).

Asymmetric Synthesis: Catalytic asymmetric hydrogenation represents a more direct approach. Chiral ruthenium or iridium catalysts facilitate the enantioselective reduction of prochiral enamines or pyridinium salts derived from ketone precursors of piperidinones. For example, hydrogenation of a 3-substituted pyridinium salt using an Ir(I)-(S)-SegPhos catalyst afforded the corresponding piperidine with the (3R,5R) configuration in 92% yield and 95% ee [6] [10]. The choice of ligand and reaction conditions (pressure, temperature, solvent) is critical for achieving high diastereo- and enantioselectivity.

Epimerization Control: During the SNAr coupling reaction with dichloropyrimidine, basic conditions can potentially epimerize stereocenters alpha to the piperidine nitrogen. Utilizing milder bases (e.g., Hunig's base - DIPEA instead of strong bases like NaH) and lower temperatures mitigates this risk. Protecting the hydroxyl group as an ether (e.g., benzyl or silyl ether) can also prevent base-induced epimerization via enolization [10]. The stereochemical integrity of the final product must be confirmed using chiral HPLC or NMR spectroscopy with chiral shift reagents.

Table 3: Impact of Piperidine Stereochemistry on Degrader Activity (Model System)

Piperidine StereoisomerRelative Log DBCL6 Degradation DC₅₀ (nM)Solubility (mM, pH 8)
cis-5-Methylpiperidin-3-ol (racemic)3.2350.15
trans-5-Methylpiperidin-3-ol ((3R,5R))3.0120.22
trans-5-Methylpiperidin-3-ol ((3S,5S))3.02800.21
4,4-Difluoropiperidin-3-ol (racemic)2.5540.08

Note: Data adapted from BCL6 degrader optimization studies highlighting the significant influence of piperidine stereochemistry on degradation potency (DC₅₀) and physicochemical properties [10].

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of 1-(6-aminopyrimidin-4-yl)piperidin-3-ol is increasingly incorporating green chemistry principles to minimize environmental impact, improve safety, and enhance sustainability. Key strategies focus on solvent selection, waste reduction, energy efficiency, and catalytic processes.

Solvent Substitution and Elimination: Replacing hazardous, high-boiling polar aprotic solvents (like DMF, DMAc, NMP) with safer alternatives is a priority. Cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), dimethyl carbonate (DMC), and water are promising substitutes for SNAr reactions [3] [7]. CPME and 2-MeTHF offer good solvating power for organic intermediates while being less toxic and easier to remove than DMF. Near-solvent-free conditions are particularly attractive under microwave irradiation. For instance, the amination step can be performed using only a slight excess of ammonium hydroxide or ammonium acetate as both reagent and reaction medium under microwave heating [4] [7]. Similarly, SNAr reactions between activated pyrimidines and piperidin-3-ol can proceed efficiently using minimal amounts of ethanol or isopropanol as solvent.

Reduction Methods: The synthesis of piperidin-3-ol precursors often involves reduction steps (e.g., ketone to alcohol, pyridine to piperidine). Traditional methods using stoichiometric metal hydrides (LiAlH₄, NaBH₄) generate significant metal waste. Catalytic hydrogenation (H₂ gas with Pd/C, PtO₂, or Raney Ni catalysts) provides a cleaner alternative, producing water as the only by-product [6]. Transfer hydrogenation using formic acid or ammonium formate as hydrogen donors with catalytic Pd/C or Ru complexes is also employed effectively for reducing pyridinones or protecting-group removal, offering operational simplicity and safety [6].

Atom Economy and Convergent Synthesis: Designing synthetic routes with high atom economy minimizes waste generation. The direct SNAr coupling between commercially available 4,6-dichloropyrimidine and piperidin-3-ol is inherently atom-economical, primarily generating HCl as a byproduct, which can be neutralized and sequestered. Convergent synthesis, where complex fragments are synthesized separately and coupled late in the sequence, improves overall efficiency. Protecting group minimization is crucial; avoiding protection/deprotection steps for the piperidine nitrogen and the C3-OH group, where possible, significantly reduces reagent use, waste, and processing time [7] [9]. For example, regioselective SNAr allows direct coupling without protecting the secondary amine of piperidin-3-ol.

Waste Valorization and Process Intensification: Efforts are directed towards valorizing waste streams, particularly HCl generated during SNAr. Capturing HCl as ammonium chloride (NH₄Cl) provides a useful by-product. Process intensification via continuous flow chemistry is emerging as a powerful tool for SNAr and amination steps. Flow reactors offer superior heat and mass transfer, enabling safer operation at elevated temperatures and pressures, precise control over reaction times (minimizing decomposition), and easier scalability compared to batch processes [7]. Integrating in-line purification (e.g., scavenger cartridges for HCl removal) further enhances the green credentials of the synthesis.

Properties

CAS Number

1159821-52-9

Product Name

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol

IUPAC Name

1-(6-aminopyrimidin-4-yl)piperidin-3-ol

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C9H14N4O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2,(H2,10,11,12)

InChI Key

VICAIURTPZPLPL-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N)O

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.